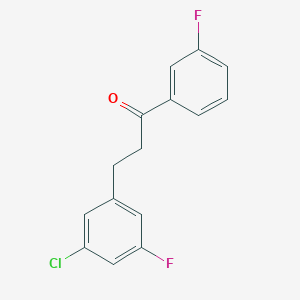

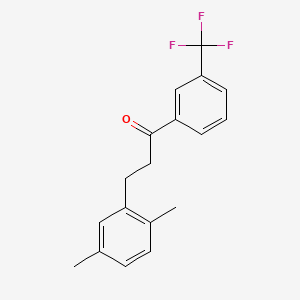

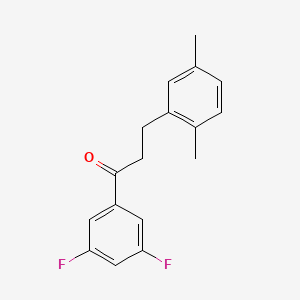

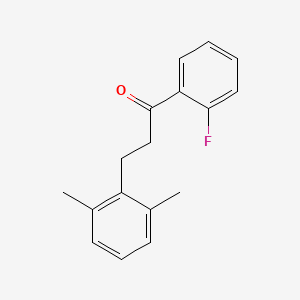

3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. Chemical properties include reactivity, stability, etc.Aplicaciones Científicas De Investigación

Synthesis and Chemical Analysis

- Molecular Geometry and Chemical Reactivity: A study by Satheeshkumar et al. (2017) focused on the synthesis of compounds related to 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone. They used spectroscopic methods and quantum chemical studies to analyze molecular geometry and chemical reactivity.

Biological Applications

- Biocatalysis with Saccharomyces cerevisiae: Research by 이해룡 et al. (2011) Consensus Paper demonstrated the use of Saccharomyces cerevisiae as a biocatalyst in the reduction of a compound similar to 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone, optimizing the reaction conditions for effective conversion.

Materials Science

- Copolymerization Studies: Kim et al. (1999) Consensus Paper explored the copolymerization of trisubstituted ethylenes, including derivatives of 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone, with styrene, analyzing the copolymers' structure and properties.

Synthetic Methods

- Heck Cross-Coupling Strategy: A scalable synthesis of a thromboxane receptor antagonist using a derivative similar to 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone was developed via a regioselective Heck cross-coupling strategy, as reported by D. C. W. and Mason (1998) Consensus Paper.

Pharmaceutical Research

- Design and Synthesis of Antitumor Agents: Research by Chou et al. (2010) Consensus Paper involved the design and synthesis of new antitumor agents using derivatives of 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone, demonstrating significant cytotoxic activity against tumor cell lines.

Safety And Hazards

This involves understanding the risks associated with the handling and disposal of the compound. It includes toxicity, flammability, environmental impact, etc.

Direcciones Futuras

This involves predicting or suggesting future research directions based on the current understanding of the compound.

Propiedades

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-12-6-10(7-14(18)9-12)4-5-15(19)11-2-1-3-13(17)8-11/h1-3,6-9H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUVUOBXPOBBEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCC2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644952 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone | |

CAS RN |

898750-58-8 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327712.png)

![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)